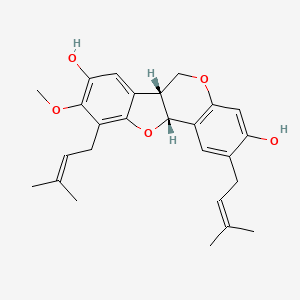
Lespeflorin G2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lespeflorin G2 is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 8, a methoxy group at position 9 and prenyl groups at positions 2 and 10. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a melanin synthesis inhibitor and a plant metabolite. It is a member of pterocarpans, a member of phenols and an aromatic ether.
科学的研究の応用
Anticancer Activity :
- The study by Pahari et al. (2016) discusses the synthesis of Psoralidin derivatives and their anticancer activity, including the first synthesis of an analogous natural product, Lespeflorin I1. This compound showed potential as a mild melanin synthesis inhibitor and exhibited bioactivity against prostate cancer cell lines (Pahari et al., 2016).
Estrogenic Activity :
- Shimoda et al. (2019) isolated hydroxypterocarpans from Mauritia flexuosa, including Lespeflorin G8 (LF). LF demonstrated a higher binding affinity to estrogen receptors compared to other compounds, showing potential as a full estrogen receptor agonist. This indicates its relevance in studies focusing on phytoestrogens and their effects on estrogen-related syndromes and osteoporosis (Shimoda et al., 2019).
Fluorine-Based Research :
- Several studies in the field of fluorine chemistry have potential relevance to the applications of Lespeflorin G2. For example, Chen et al. (2013) discuss the use of (19)F NMR for studying various biological events, which could be relevant for analyzing fluorinated compounds like Lespeflorin G2 (Chen et al., 2013).
- DeWitt's 2015 study provides insights into the toxicology and health effects of perfluorinated compounds, an area that might intersect with research on Lespeflorin G2, especially in the context of its environmental and health impacts (DeWitt, 2015).
特性
製品名 |
Lespeflorin G2 |
|---|---|
分子式 |
C26H30O5 |
分子量 |
422.5 g/mol |
IUPAC名 |
(6aR,11aR)-9-methoxy-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,8-diol |
InChI |
InChI=1S/C26H30O5/c1-14(2)6-8-16-10-19-23(12-21(16)27)30-13-20-18-11-22(28)26(29-5)17(9-7-15(3)4)24(18)31-25(19)20/h6-7,10-12,20,25,27-28H,8-9,13H2,1-5H3/t20-,25-/m0/s1 |
InChIキー |
VFTCTZLSYLIKOO-CPJSRVTESA-N |
異性体SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)C |
正規SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C(C(=C(C=C34)O)OC)CC=C(C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



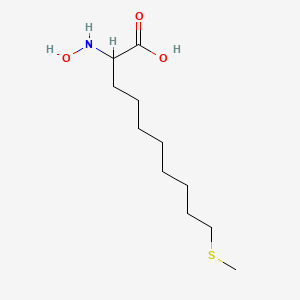
![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
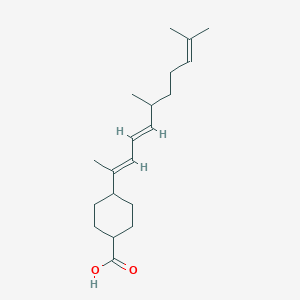
![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
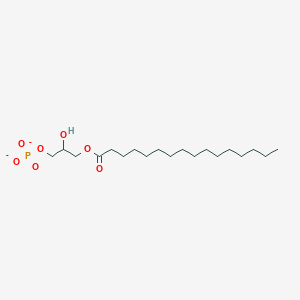
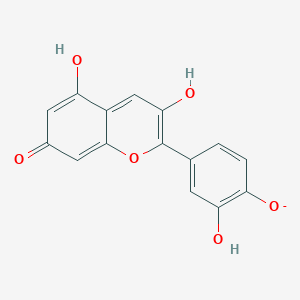
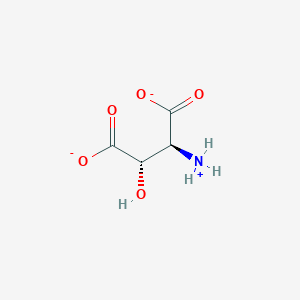
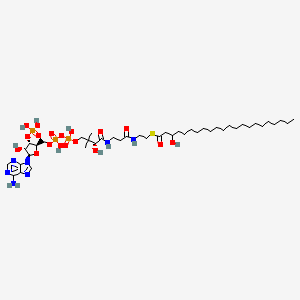
![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
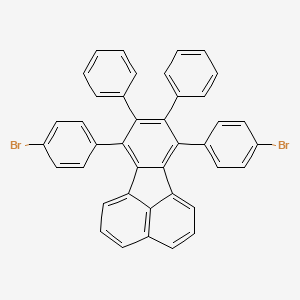
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)